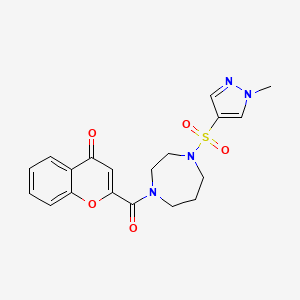
2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C19H20N4O5S and its molecular weight is 416.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)-4H-chromen-4-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a chromenone moiety with a pyrazole and diazepane framework. The presence of the sulfonyl group enhances its biological activity by improving solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 382.43 g/mol |
| Boiling Point | Predicted 715.8 ± 70.0 °C |
| Density | 1.54 ± 0.1 g/cm³ |
| Color | White to off-white |
Biological Activity Overview
Research indicates that compounds containing pyrazole and chromenone structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Significant against gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis.
- Antioxidant Properties : Capable of scavenging free radicals, thus protecting cells from oxidative stress.
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.
The biological activity of this compound is thought to stem from several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission, particularly those related to anxiety and depression.
- Cell Cycle Interference : By affecting pathways that regulate the cell cycle, it may induce apoptosis in cancer cells.
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, the compound exhibited significant activity against Staphylococcus aureus at concentrations as low as 0.01 mg/mL. This suggests that the structural features contribute to its potency against bacterial pathogens .
Antioxidant Activity
A comparative analysis of antioxidant activities revealed that the compound demonstrated effective radical scavenging abilities, comparable to established antioxidants like ascorbic acid. This was measured using DPPH and ABTS assays, indicating its potential use in formulations aimed at reducing oxidative damage .
Anticancer Studies
In vitro studies have shown that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through caspase activation pathways .
Eigenschaften
IUPAC Name |
2-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-21-13-14(12-20-21)29(26,27)23-8-4-7-22(9-10-23)19(25)18-11-16(24)15-5-2-3-6-17(15)28-18/h2-3,5-6,11-13H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADPUAPEBDBSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














